1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused benzothieno[3,2-d]pyrimidine-2,4-dione core. The structure is distinguished by dual benzyl substitutions: a 3-chlorobenzyl group at the N1 position and a 4-fluorobenzyl group at the N3 position. The benzothieno[3,2-d]pyrimidine scaffold combines a benzothiophene ring fused with a pyrimidine-dione system, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C24H16ClFN2O2S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16ClFN2O2S/c25-17-5-3-4-16(12-17)14-27-21-19-6-1-2-7-20(19)31-22(21)23(29)28(24(27)30)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
InChI Key |
OIDZQEJUCLKESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Benzothienopyrimidine Core:
- Starting with a thiophene derivative, the core structure is synthesized through a series of cyclization reactions.
- Reagents such as phosphorus oxychloride and ammonium acetate are often used in these steps.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and benzyl halides.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced benzyl derivatives.
Substitution: Introduction of various functional groups at the benzyl positions.
Scientific Research Applications
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of certain enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Antimycobacterial and Kinase Inhibition
Compounds with pyrimidine-2,4-dione cores and aromatic substitutions, such as those in , exhibit antimycobacterial activity by targeting thymidylate kinase (TMPK). The target compound’s 3-chlorobenzyl group may enhance lipophilicity and membrane permeability, analogous to 3-(3-chlorobenzyl)-pyrido[2,3-d]pyrimidine derivatives .
Antiviral Potential
Pyrimidine-2,4-dione derivatives like AZT and stavudine are established antiviral agents . The 4-fluorobenzyl substitution in the target compound may improve metabolic stability, as seen in 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione (), which is marketed for research use in kinase studies.
CK1 and DAO Inhibition
highlights 3-(4-trifluoromethylbenzyl)pyrimidin-4(3H)-one as a CK1 inhibitor, suggesting that halogenated benzyl groups (e.g., 3-Cl, 4-F) in the target compound could modulate kinase selectivity. Similarly, describes pyrimidine-diones as D-amino acid oxidase (DAO) inhibitors, with substituents influencing potency .
Physicochemical Properties
- Solubility: The fused benzothieno core may reduce aqueous solubility relative to thieno or pyrido analogues, necessitating formulation optimization.
Biological Activity
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also referred to as C200-4235, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H16ClFN2O2S
- Molecular Weight : 440.91 g/mol
- IUPAC Name : 3-[(3-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-8-thia-35-diazatricyclo[7.4.0.0^{27}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- SMILES : O=C(c(sc1c2cccc1)c2N1Cc2cccc(Cl)c2)N(Cc(cc2)ccc2F)C1=O
Biological Activity Overview
The benzothieno[3,2-d]pyrimidine core structure is known for its diverse biological properties. Compounds in this class have demonstrated activities including:
- Anticancer Effects : Studies have shown that derivatives of benzothieno-pyrimidines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antibacterial Properties : Some derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
- Anti-inflammatory Activity : Research indicates that these compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Anticancer Activity
In a study examining the anticancer properties of similar compounds, researchers found that benzothieno[3,2-d]pyrimidine derivatives effectively inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antibacterial Testing
Another study evaluated the antibacterial efficacy of various benzothieno-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the benzothieno ring significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
Synthesis Methods
The synthesis of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine involves several steps:
- Formation of Benzothieno Framework : Starting from thienopyrimidine precursors.
- Substitution Reactions : Introducing chlorobenzyl and fluorobenzyl groups through nucleophilic substitution.
- Cyclization and Purification : Finalizing the structure through cyclization reactions and purifying the product via chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
